molecular formula C22H27N5O3 B607858 GSK6853

GSK6853

Cat. No.: B607858
M. Wt: 409.5 g/mol
InChI Key: FQWDVNSBYDXPIO-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

GSK6853 is a chemical probe for the bromodomains of the BRPF (Bromodomain and PHD Finger-containing) family of proteins, specifically BRPF1 . BRPF1, BRPF2 (BRD1), and BRPF3 are important scaffolding proteins that assemble HAT complexes of the MOZ/MORF family .

Mode of Action

This compound exhibits potent binding to full-length endogenous BRPF1 . It shows a greater than 1600-fold selectivity over all other bromodomains tested . This selective binding inhibits the interaction of BRPF1 with its targets, leading to changes in the cellular functions associated with these targets .

Biochemical Pathways

The BRPF family of proteins, including BRPF1, are involved in assembling HAT complexes of the MOZ/MORF family . These MYST complexes play crucial roles in DNA repair, recombination, replication, and transcription activation . By inhibiting BRPF1, this compound can potentially affect these biochemical pathways.

Pharmacokinetics

This compound has excellent aqueous solubility and bioavailability . It has a logD pH 7.4 of 2.0, a solubility of 140 μg/mL, and a bioavailability of 85% when administered via intraperitoneal injection in mice . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, contributing to its bioavailability.

Result of Action

The inhibition of BRPF1 by this compound can lead to changes in the cellular functions associated with BRPF1. For instance, in a NanoBRET™ cellular target engagement assay, BRPF1 showed a dose-dependent displacement from histone H3.3, with a cellular IC50 of 20 nM . This suggests that this compound can effectively disrupt the interaction of BRPF1 with histones, potentially affecting gene expression and other cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Additionally, the presence of other proteins or compounds in the cellular environment can potentially affect the selectivity and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK6853 involves multiple steps, including the formation of a benzimidazolone core and subsequent functionalization to achieve the desired selectivity and potency. The synthetic route typically starts with the preparation of the benzimidazolone intermediate, followed by various functional group modifications to enhance its binding affinity and selectivity for BRPF1 .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: GSK6853 primarily undergoes substitution reactions during its synthesis. The key steps involve nucleophilic substitution to introduce various functional groups that enhance its binding properties .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include benzimidazolone precursors, nucleophiles, and various catalysts to facilitate the substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .

Major Products: The major product of these reactions is this compound itself, which is characterized by its high selectivity and potency for BRPF1. The final product is typically purified using chromatographic techniques to achieve the required purity for research applications .

Properties

IUPAC Name

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWDVNSBYDXPIO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does GSK6853 interact with its target, BRPF1, and what are the downstream effects of this interaction?

A1: this compound selectively binds to the bromodomain of BRPF1, [] preventing its interaction with acetylated lysine residues on histones. [] While the precise downstream effects of inhibiting BRPF1 are still under investigation, it is known to play a role in gene expression regulation. [] Further research is needed to fully elucidate the specific pathways and cellular processes affected by this compound-mediated BRPF1 inhibition.

Q2: Were any off-target effects observed for this compound in the studies?

A2: Interestingly, one study revealed that this compound, alongside other epigenetic probes, displayed off-target inhibition of the efflux transporter ABCG2. [] This unexpected finding highlights the importance of thoroughly evaluating the selectivity of chemical probes and considering potential off-target effects when interpreting experimental results.

Q3: What analytical techniques were employed to study this compound and its interactions?

A3: Researchers utilized a chemical proteomics approach involving a photoaffinity probe (photo-BS) to investigate this compound's interactions with endogenous bromodomain-containing proteins (BCPs) in living cells. [] This technique allowed for the identification of both known and novel targets of this compound, providing valuable insights into its selectivity profile.

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